molecular formula C8H14N4OS B1477661 2-azido-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2097999-93-2

2-azido-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No. B1477661
CAS RN: 2097999-93-2
M. Wt: 214.29 g/mol
InChI Key: BQGKVKPQCQDSHN-UHFFFAOYSA-N
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Description

2-azido-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a versatile chemical compound with immense potential in scientific research. It is available for purchase for pharmaceutical testing and is known for its fascinating properties that promise breakthroughs in various fields of study.

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as our compound, have been used in the synthesis of various heterocycles. These include five-member ring heterocycles with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

These compounds can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions. These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Synthesis of α-Amino Ketones

α-Azido ketones, which can be derived from our compound, are known to produce synthetically useful intermediates such as α-amino ketones .

Synthesis of α-Azido-β-Hydroxy Ketones

Another interesting application of α-azido ketones is the synthesis of α-azido-β-hydroxy ketones .

Formation of β-Amino Alcohols

β-Amino alcohols can also be synthesized from α-azido ketones .

CuAAC (Sharpless-Meldal) Reaction

α-Azido ketones react with terminal alkynes to afford 1,2,3-triazoles in moderate to good yields through the copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Synthesis of Biologically Important Heterocyclic Compounds

α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Pharmaceutical Applications

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and contain strong dipole moment and an aromatic character with good hydrogen bond accepting ability. Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Mechanism of Action

properties

IUPAC Name

2-azido-N-ethyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-2-12(7-3-4-14-6-7)8(13)5-10-11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGKVKPQCQDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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